Cas no 1598290-86-8 (2-amino-6-chloro-3-methylbenzaldehyde)

2-amino-6-chloro-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-amino-6-chloro-3-methylbenzaldehyde
- 2-amino-3-chloro-6-methylbenzaldehyde
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- インチ: 1S/C8H8ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,10H2,1H3
- InChIKey: FVIRZNKONQKJFI-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=C(Cl)C=CC(C)=C1N
2-amino-6-chloro-3-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1698379-2.5g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 2.5g |
$1791.0 | 2023-09-20 | |
Enamine | EN300-1698379-0.5g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 0.5g |
$713.0 | 2023-09-20 | |
Enamine | EN300-1698379-5g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 5g |
$2650.0 | 2023-09-20 | |
1PlusChem | 1P01DW7H-1g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 1g |
$1192.00 | 2024-06-20 | |
Aaron | AR01DWFT-50mg |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 50mg |
$317.00 | 2025-02-09 | |
Aaron | AR01DWFT-500mg |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
1PlusChem | 1P01DW7H-2.5g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 2.5g |
$2276.00 | 2024-06-20 | |
1PlusChem | 1P01DW7H-5g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 5g |
$3338.00 | 2024-06-20 | |
Enamine | EN300-1698379-0.25g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 0.25g |
$452.0 | 2023-09-20 | |
Enamine | EN300-1698379-10.0g |
2-amino-6-chloro-3-methylbenzaldehyde |
1598290-86-8 | 95% | 10g |
$3929.0 | 2023-06-04 |
2-amino-6-chloro-3-methylbenzaldehyde 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
2-amino-6-chloro-3-methylbenzaldehydeに関する追加情報
Research Brief on 2-Amino-6-chloro-3-methylbenzaldehyde (CAS: 1598290-86-8): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Amino-6-chloro-3-methylbenzaldehyde (CAS: 1598290-86-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the design of novel therapeutic agents, owing to its versatile chemical reactivity and potential as a building block for heterocyclic compounds. This research brief synthesizes the latest findings on this compound, focusing on its applications, synthetic methodologies, and biological relevance.
In the context of drug discovery, 2-amino-6-chloro-3-methylbenzaldehyde has been utilized as a precursor for the synthesis of quinazoline and benzimidazole derivatives, which exhibit a broad spectrum of pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role in the development of kinase inhibitors targeting cancer-related pathways. The compound's chloro and aldehyde functional groups enable selective modifications, facilitating the creation of libraries of small molecules for high-throughput screening.
Recent advancements in synthetic chemistry have also explored greener and more efficient routes to produce 2-amino-6-chloro-3-methylbenzaldehyde. For instance, a 2022 paper in Organic Process Research & Development reported a catalytic reductive amination process that minimizes waste and improves yield. This aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices. Additionally, computational studies have provided insights into the compound's reactivity, aiding in the optimization of its use in multi-step syntheses.
The biological evaluation of derivatives stemming from 2-amino-6-chloro-3-methylbenzaldehyde has revealed promising results. For example, a series of Schiff bases derived from this aldehyde displayed significant antimicrobial activity against drug-resistant strains, as documented in a 2023 European Journal of Medicinal Chemistry article. Furthermore, its incorporation into metal-organic frameworks (MOFs) has been investigated for drug delivery applications, leveraging its ability to form stable coordination complexes.
In conclusion, 2-amino-6-chloro-3-methylbenzaldehyde (CAS: 1598290-86-8) continues to be a focal point in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a scaffold for bioactive molecules underscores its importance in the development of next-generation therapeutics. Future research directions may include exploring its utility in covalent inhibitor design and further optimizing its synthetic accessibility to meet industrial demands.
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